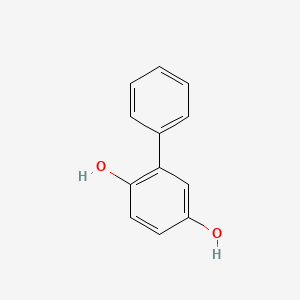

Phenylhydroquinone

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZKKZXWDBOGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051553 | |

| Record name | Biphenyl-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-21-6 | |

| Record name | Phenylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPT41T80FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Mechanisms and Cellular Interactions of Phenylhydroquinone

Generation of Reactive Oxygen Species (ROS)

Phenylhydroquinone is readily autoxidized to phenylbenzoquinone (PBQ) through an intermediate semiquinone radical, phenylsemiquinone (PSQ), a process that concomitantly yields superoxide anion radicals (O2•−). wikipedia.orgjkchemical.com This autoxidation can occur through both enzymatic and non-enzymatic pathways. wikipedia.org The generation of ROS from the redox cycling of OPP metabolites, including PHQ, is a recognized mechanism linked to their biological effects. nih.gov

Superoxide Anion Radicals Production

The autoxidation of PHQ directly leads to the production of superoxide anion radicals. wikipedia.orgjkchemical.com Experimental evidence, including electron spin resonance (ESR) and UV-visible spectroscopic studies, has confirmed the generation of semiquinone radicals and superoxide during the copper(II)-mediated autoxidation of PHQ. nih.govindustrialchemicals.gov.au Furthermore, the reaction between PHQ and the superoxide radical anion can proceed via a two-proton-coupled electron transfer (2PCET) pathway, resulting in the formation of a phenylquinone radical anion and hydrogen peroxide (H2O2).

Hydrogen Peroxide Formation

Hydrogen peroxide is a direct product of the dismutation of superoxide anion radicals generated during PHQ's autoxidation. wikipedia.org This H2O2 plays a crucial role in the cellular effects of PHQ; it can accelerate the autoxidation of PHQ itself, thereby increasing the production of toxic intermediates such as phenylsemiquinone (PSQ) and phenylbenzoquinone (PBQ). wikipedia.org Studies have shown that the inclusion of H2O2 in incubation mixtures can accelerate PHQ loss. wikipedia.org

The involvement of H2O2 in PHQ-induced cellular damage is further supported by the inhibitory effects of catalase, an enzyme that scavenges hydrogen peroxide. Catalase has been observed to suppress PHQ loss and inhibit various cellular effects induced by PHQ, including sister-chromatid exchange, endoreduplication, and cell-cycle delay in CHO-K1 cells. wikipedia.org Moreover, H2O2 can react with copper(I) to produce highly reactive species that contribute to DNA damage. nih.govindustrialchemicals.gov.au The peroxidative metabolism of PHQ to PBQ, catalyzed by prostaglandin (H) synthase (PGS), also occurs in the presence of hydrogen peroxide as a co-factor.

Table 1: Effects of Reactive Oxygen Species Scavengers on PHQ-Induced Cellular Damage in CHO-K1 Cells wikipedia.org

| Scavenger/Reductant | Target ROS/Mechanism | Effect on PHQ-Induced Damage (SCE, ERD, Cell-Cycle Delay) | Effect on PHQ Loss |

| Catalase | Hydrogen Peroxide (H2O2) | Inhibited | Suppressed |

| Ascorbate | Reductant | Inhibited | Not specified |

| GSH | Reductant | Inhibited | Not specified |

| Mannitol | Hydroxyl Radical (OH•) | Ineffective | Not specified |

| Superoxide Dismutase (SOD) | Superoxide Anion Radical (O2•−) | Intensified Toxicity / Promoted Toxicity | Promoted |

| SOD + Catalase | O2•− and H2O2 | Intensified Toxicity | Not specified |

| Aminotriazole | Catalase Inhibitor | Intensified Toxicity | Not specified |

Hydroxyl Radical Generation

While mannitol, a scavenger of hydroxyl radicals, was found to be ineffective in inhibiting PHQ-induced cell damage in CHO-K1 cells, suggesting that hydroxyl radicals may not directly participate in the primary cell damage mechanism in this specific context, wikipedia.org other research indicates a more complex picture. The reaction of H2O2 with copper(I) can lead to the production of active species that cause DNA damage, a process often associated with the generation of hydroxyl radicals via Fenton-like reactions. nih.govindustrialchemicals.gov.au Furthermore, certain studies have demonstrated that PHQ can generate hydroxyl radicals, as evidenced by the ability of natural extracts to scavenge these radicals produced by PHQ.

Oxidative Stress Induction

This compound exerts cytotoxic and genotoxic effects largely through its autoxidation, where reactive intermediates like phenylsemiquinone (PSQ) and phenylbenzoquinone (PBQ) are considered ultimately responsible for these cellular impacts. wikipedia.org

Mechanisms of Oxidative Stress

Hydroquinones, including PHQ, can undergo oxidation to form semiquinones and quinone metabolites. These metabolites are highly reactive and can either conjugate with sulfhydryl compounds such as cysteine and glutathione (GSH) or participate in redox cycling, thereby generating reactive oxygen species.

Initial observations suggested that PHQ-induced toxicity led to cellular GSH depletion due to oxidation by superoxide. However, subsequent findings indicate that GSH depletion is primarily due to the rapid alkylation of GSH by the hydroquinone itself. Interestingly, glutathione-depleted hepatocytes showed increased resistance to hydroquinone metabolites, suggesting that glutathione conjugates might be toxic and that a hydrogen peroxide-accelerated autoxidation of hydroquinones can form toxic electrophilic quinone and semiquinone-glutathione conjugates. This highlights a dual role for GSH, acting as both a target and a participant in the formation of toxic species.

The inhibition of catalase in hepatocytes has been shown to increase the cytotoxicity of polychlorinated biphenyl (PCB) hydroquinones, leading to a two-fold increase in ROS formation. This suggests that redox cycling, driven by increased superoxide production, is a significant mechanism of toxicity. PHQ is also known to directly cause oxidative DNA damage, evidenced by significant increases in 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in treated cells. nih.govindustrialchemicals.gov.au Beyond DNA damage, PHQ can induce sister-chromatid exchange (SCE), endoreduplication (ERD), and cell-cycle delay in CHO-K1 cells. wikipedia.org The generation of ROS by PHQ is also implicated as a sensing mechanism for the Hog1-Swe1 pathway, which contributes to G2/M cell cycle delay and aneuploidy formation.

Impact on Cellular Redox Homeostasis

Cellular redox homeostasis is a critical and dynamic process that maintains a delicate balance between oxidizing and reducing reactions within cells, essential for healthy cellular physiology. Oxidative stress is characterized by an imbalance where the generation of oxidants overwhelms the local antioxidative defense mechanisms.

This compound's ability to generate reactive species, including superoxide, hydrogen peroxide, and semiquinone radicals, directly perturbs this delicate balance. Exposure to PHQ can lead to the depletion of cellular glutathione in hepatocytes, thereby compromising cellular defense mechanisms and increasing susceptibility to oxidative stress and ultimately cell death. When the endogenous antioxidant systems, such as the glutathione and thioredoxin systems, are overwhelmed by the excessive production of ROS induced by PHQ, oxidative stress ensues, potentially leading to cellular damage and dysfunction.

Interactions with Macromolecules

This compound engages in critical interactions with cellular macromolecules, primarily DNA and proteins, influencing cellular integrity and function. These interactions are often mediated by its metabolic transformation and the generation of reactive oxygen species.

DNA Damage and Adduction

This compound is recognized for its capacity to induce various forms of DNA damage, including strand breaks, oxidative modifications, and adduct formation.

This compound has been demonstrated to induce DNA strand scission. Studies involving supercoiled pUC18 DNA (form I) showed that PHQ caused DNA strand scission at concentrations as low as 1 x 10-5 M, with the amount of linear form (form III) increasing proportionally with higher PHQ concentrations. nih.gov This DNA cleavage is primarily attributed to oxygen radicals, such as superoxide and hydroxyl radicals, generated during the oxidation of PHQ in aqueous solutions. nih.gov The process of DNA cleavage by PHQ can be inhibited by the presence of superoxide dismutase (SOD), catalase, and various oxygen radical scavengers. nih.gov In cultured human cells, both PHQ and phenyl-1,4-benzoquinone (PBQ), another metabolite, induced DNA strand breakage, though PBQ was observed to be more efficient. fishersci.sewikipedia.org Analysis of DNA cleavage sites revealed that damage occurred relatively more frequently at guanine residues, although it was not exclusively restricted to specific guanine vicinities. nih.gov

This compound contributes to oxidative DNA modification through the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). fishersci.sewikipedia.orgatamanchemicals.comnih.gov Exposure of CHO-K1 cells to 50 µM PHQ resulted in a slight elevation of intracellular 8-oxodG levels. atamanchemicals.com This formation was notably enhanced by pretreatment of CHO cells with 3-amino-1,2,4-triazole (AT), an effect that was accompanied by cell death and could be mitigated by the co-administration of AT and deferoxamine (DeFe). atamanchemicals.com The generation of 8-oxodG is linked to reactive oxygen species arising from the autoxidation of PHQ, which undergoes conversion to phenyl-benzoquinone (PBQ) via a phenyl-semiquinone intermediate. atamanchemicals.com While both PHQ and PBQ induced significant increases in 8-oxodG in treated cells, PBQ demonstrated a statistically higher induction rate compared to PHQ. fishersci.sewikipedia.org

This compound (o-PHQ) is capable of forming DNA adducts. nih.govfishersci.nl In studies involving HL-60 cells, treatment with o-PHQ at concentrations ranging from 25 to 500 µM for 8 hours led to the formation of one principal DNA adduct along with three minor adducts. nih.govfishersci.nl The distribution of these adducts was observed to be 80% for the principal adduct, followed by 10%, 6%, and 4% for the minor adducts. nih.govfishersci.nl The relative adduct levels in these treatments ranged from 0.26 to 2.31 adducts per 107 nucleotides. nih.govfishersci.nl The formation of these adducts is believed to involve the this compound semiquinone radical intermediate, which is generated during the interconversion between PHQ and phenylbenzoquinone (PBQ). sigmaaldrich.com Investigations using specific oligonucleotides (pd(A)12-18, pd(C)12-18, pd(G)12-18, and pd(T)12-18) indicated that only pd(G)12-18 formed detectable adducts upon treatment with PHQ and PBQ, suggesting a preferential covalent binding to guanine residues. sigmaaldrich.com Notably, phenylbenzoquinone, a metabolite of PHQ, has been shown to form specific DNA adducts such as Phenylbenzoquinone-2N-dG. industrialchemicals.gov.au

Table 1: DNA Adduct Formation by o-Phenylhydroquinone in HL-60 Cells

| Adduct Type | Relative Distribution (%) nih.govfishersci.nl | Relative Adduct Levels (adducts/107 nucleotides) nih.govfishersci.nl |

| Principal | 80 | 0.26 - 2.31 |

| Minor 1 | 10 | |

| Minor 2 | 6 | |

| Minor 3 | 4 |

This compound, particularly in the presence of Cu(II), has been shown to induce site-specific DNA damage, frequently at thymine residues. fishersci.sewikipedia.orgwikipedia.org This observation was made using 32P-5'-end-labeled DNA fragments derived from human p53 tumor suppressor gene and c-Ha-ras-1 protooncogene. fishersci.sewikipedia.orgwikipedia.org A similar pattern of damage was also noted with phenyl-1,4-benzoquinone (PBQ) when combined with NADH and Cu(II). fishersci.sewikipedia.orgwikipedia.org Studies using native DNA confirmed that cleavage often occurred at thymine residues. wikipedia.org The active species responsible for this DNA damage is considered to be distinct from the hydroxyl free radical. wikipedia.org

DNA Adduct Formation (e.g., Phenylbenzoquinone-2N-dG)

Protein Interactions

This compound has demonstrated direct interactions with cellular proteins. In Saccharomyces cerevisiae, PHQ was found to interact directly with tubulin, suggesting a mechanism of protein damage. fishersci.at This interaction led to an interference with tubulin depolymerization, resulting in cell cycle arrest at both G1 and G2/M phases and contributing to chromosome loss (aneuploidy). fishersci.at Furthermore, PHQ was observed to activate and stabilize the mitogen-activated protein kinase (MAPK) pathway, which subsequently caused cell cycle arrest at the G2/M boundary in yeast. fishersci.at PubChem data also indicates that this compound is associated with "Protein Bound 3D Structures" and "Chemical-Target Interactions." wikidata.org The metabolic activation of o-phenylphenol, which yields PHQ, involves various enzymes, including cytochrome P450 and prostaglandin H synthase, highlighting the role of proteins in its biotransformation.

Enzymatic Inhibition (e.g., Prostaglandin H Synthase-Cyclooxygenase)

Cellular Responses and Signaling Pathways

Micronucleus Formation and Aneuploidy Induction

This compound (PHQ) is recognized for its capacity to induce both micronuclei and aneuploidy in various cellular systems, highlighting its role as an aneugen and clastogen. These effects are primarily mediated through its interaction with the cellular machinery responsible for chromosome segregation, rather than direct genotoxic insult.

Micronucleus Formation: Micronuclei are small, extranuclear bodies that arise from chromosomal fragments or whole chromosomes that fail to be incorporated into the daughter nuclei during cell division. Research indicates that PHQ can induce the formation of micronuclei. For instance, in vitro studies using arachidonic acid-supplemented V79 cells have reported the induction of centromere-containing micronuclei by PHQ, suggesting the involvement of whole chromosome loss thegoodscentscompany.com. Furthermore, studies on rat bladder epithelial cells treated with o-phenylphenol (OPP), the parent compound of PHQ, showed increased micronuclei formation. These micronuclei were found to be both CREST-positive (indicating whole chromosome loss) and CREST-negative (suggesting chromosomal breakage), implying that PHQ's metabolites can contribute to both types of chromosomal damage in target tissues wikipedia.org. However, it is important to note that some studies, such as those conducted in ovine seminal vesicle (OSV) cell cultures, did not observe micronuclei induction by PHQ at moderately cytotoxic concentrations, indicating that the effect can be cell type and context-dependent transcriptionfactor.org.

Aneuploidy Induction: Aneuploidy, the condition of having an abnormal number of chromosomes, is a well-documented effect of PHQ exposure. This phenomenon has been observed in both human cells and yeast models. In human colon cancer HCT116 cells, PHQ efficiently induces aneuploidy nih.govfishersci.cawikipedia.org. A key aspect of PHQ's mechanism in inducing aneuploidy is its direct interaction with tubulin, a critical component of the mitotic spindle nih.govwikipedia.org. By interfering with tubulin depolymerization, PHQ disrupts the proper formation and function of the mitotic spindle, which is essential for accurate chromosome segregation during cell division.

This interference leads to cell cycle arrest, particularly at the G1 and G2/M phases wikipedia.org. In Saccharomyces cerevisiae, PHQ's ability to induce aneuploidy is linked to its arrest of the cell cycle at the G2/M transition, a process mediated by the activation of the Hog1 (p38 MAPK homolog)-Swe1 (Wee1 homolog) pathway. Similarly, in human cells, the PHQ-induced G2/M arrest is implicated in the subsequent formation of aneuploidy nih.gov.

A notable finding is that PHQ induces mitotic arrest, apoptosis, and aneuploidy in human cells without causing direct DNA damage, as evidenced by the absence of γ-H2AX foci formation nih.govfishersci.cawikipedia.org. This underscores that PHQ acts as an aneugen primarily through non-genotoxic mechanisms, specifically by disrupting the integrity and function of the mitotic spindle apparatus nih.gov. This distinguishes PHQ from classical mutagens that directly alter DNA sequences.

Detailed Research Findings:

Table 1 summarizes the impact of this compound on chromosome number and mitotic progression in human HCT116 cells.

| Treatment (HCT116 Cells) | Effect on Cells with Modal Chromosome Number (45) | Mitotic Index | Notes | Source |

| No Drug (Control) | 56.7% | Not specified | nih.gov | |

| 100 µM PHQ (16h treatment, 1 day post-treatment) | 31.6% (Decrease) | Approx. 10% | PHQ efficiently induced aneuploidy; mitotic arrest observed but less extensive than nocodazole. | nih.govwikipedia.org |

| 150 nM Nocodazole (Control) | Not specified | 70.8% | Potent inhibitor of tubulin polymerization, used as a positive control for mitotic arrest. | wikipedia.org |

Table 2 presents data on the cytogenetic effects of o-phenylphenol (OPP) and its metabolite this compound (PHQ) in Chinese Hamster Ovary (CHO-K1) cells.

| Compound/Treatment (CHO-K1 Cells) | Metabolic Activation (S9 mix) | Chromosomal Aberrations (%) | Sister Chromatid Exchanges (SCEs/cell) | Source |

| Control | - | 3% | 5.8 | |

| OPP (150 µg/ml) | + (15%) | 18% (Maximum induction) | Not specified | |

| OPP (75 µg/ml) | + (15%) | Not specified | 13.8 (Maximum induction) | |

| PHQ | +/- | Induced | Induced |

These findings collectively demonstrate that this compound exerts its aneugenic and clastogenic effects primarily by interfering with microtubule dynamics and cell cycle progression, leading to chromosomal mis-segregation and the formation of micronuclei and aneuploid cells.

Toxicological Research and Health Implications of Phenylhydroquinone

Genotoxicity and Mutagenicity Studies

Studies on the genotoxic and mutagenic properties of phenylhydroquinone have utilized both in vitro and in vivo models to understand its interaction with genetic material and its potential to induce mutations or chromosomal aberrations.

In vitro studies have demonstrated that this compound can induce DNA damage and cytotoxicity in various mammalian cell lines. For instance, PHQ has been observed to cause oxidative DNA damage in Chinese hamster ovary (CHO-K1) cells oup.com. It also induces cell damage in CHO-K1 cells, which can be affected by scavengers of active oxygen species europa.eu. In human leukemia (HL-60) cells, exposure to ortho-phenylhydroquinone (PHQ) and ortho-phenylbenzoquinone (PBQ) at concentrations ranging from 25 to 250 µmol/L resulted in dose-dependent formation of DNA adducts oup.comnih.gov. Furthermore, PHQ, at concentrations between 31 and 187 µmol/L, induced the formation of CREST-positive micronuclei in an arachidonic acid-supplemented prostaglandin H synthase-containing V79 Chinese hamster cell line. These micronuclei represent whole chromosomes that fail to segregate during mitosis nih.gov.

Table 1: Summary of In Vitro Genotoxicity Assays of this compound

| Cell Line | Concentration Range (µmol/L) | Observed Effect | Reference |

| CHO-K1 cells | Not specified | Oxidative DNA damage, cell damage (affected by oxygen scavengers) | oup.com |

| HL-60 cells | 25-250 | Dose-dependent formation of DNA adducts | oup.comnih.gov |

| V-79 cells | 31-187 | Induction of CREST-positive micronuclei (whole chromosome segregation failure) | nih.gov |

| Human TK-6 cells | Not specified | Increased cytotoxicity (pH-dependent) | nih.gov |

| Rat NBT-II cells | Not specified | Increased cytotoxicity (pH-dependent) | nih.gov |

In vivo investigations using the 32P-postlabeling technique have yielded mixed results regarding DNA damage induced by PHQ or its precursor o-phenylphenol. Topical application of sodium o-phenylphenol or this compound to the skin of female CD-1 mice produced four distinct major and several minor DNA adducts nih.govnih.gov. The levels of these adducts were reduced when mice were pretreated with inhibitors of cytochrome P450 or prostaglandin synthase, indicating enzymatic involvement in adduct formation nih.govnih.gov. In rats, 32P-postlabeling analysis revealed one major adduct in the whole urinary bladder DNA of rats fed o-phenylphenol for 13 weeks in one study, but the presence of DNA adducts was not consistently confirmed in subsequent studies, particularly when only the bladder epithelium was evaluated nih.govwho.int.

This compound, similar to its parent compound o-phenylphenol, has been categorized as an Ames test-negative carcinogen oup.comresearchgate.netnih.gov. This means that while it does not typically induce gene-substitution-type mutations in bacterial reversion assays (Ames test), it can still cause cancer in experimental animals researchgate.netnih.gov. Instead of directly causing gene mutations, PHQ has been shown to induce aneuploidy in various systems, including Saccharomyces cerevisiae (budding yeast) and human cells oup.comresearchgate.netnih.gov. This aneuploidy is often associated with a delay in the cell cycle, particularly at the G2/M transition, and can occur in the absence of direct DNA damage oup.comnih.gov.

In vivo Genotoxicity Assays (e.g., <sup>32</sup>P-postlabeling technique in mice and rats)

Carcinogenesis Mechanisms

The carcinogenic potential of this compound is closely linked to its metabolism from o-phenylphenol and the subsequent formation of reactive species within target organs, particularly the urinary bladder.

This compound (PHQ) is a crucial metabolite in the process of o-phenylphenol (OPP) and sodium o-phenylphenate (SOPP)-induced urinary bladder carcinogenesis in male Fischer 344 rats nih.govnih.govfishersci.atdergipark.org.trnih.govacs.orgoup.comoup.com. OPP is metabolized by cytochrome P450 monooxygenase enzymes, primarily in the liver, to form PHQ nih.govoup.comiarc.frinchem.org. This initial metabolic step is essential for the activation of OPP.

Once formed, PHQ can undergo further oxidation to phenylbenzoquinone (PBQ), which is considered the ultimate reactive metabolite responsible for the observed bladder toxicity and carcinogenicity oup.comdergipark.org.trnih.govacs.orgoup.comoup.comiarc.frinchem.orgnih.gov. This conversion of PHQ to PBQ can be mediated by prostaglandin H synthase (PGS), an enzyme found in significant amounts in the rat bladder and kidney medullary papilla, which are the target organs for OPP-induced tumors oup.comiarc.frinchem.org. The peroxidative metabolism of PHQ by PGS to the reactive PBQ is thought to play an important role in inducing genetic and cellular damage in these tissues oup.cominchem.org. Studies have shown that PBQ, but not PHQ or OPP, can induce DNA damage and epithelial hyperplasia in the urinary bladder of rats following intravesical injection iarc.frnih.gov.

A significant factor influencing the tumorigenic effects of o-phenylphenol and its metabolites, including this compound, is urinary pH nih.govfishersci.atdergipark.org.trnih.govacs.org. Research indicates a strong correlation between urinary pH and the incidence and severity of non-neoplastic and neoplastic bladder changes in rats tandfonline.com.

This compound has been shown to undergo auto-oxidation to phenylbenzoquinone in vitro, and the rate of this reaction is highly dependent on pH nih.govnih.govacs.orgiarc.frinchem.org. Specifically, the rate of PHQ auto-oxidation increases rapidly at pH values above 7 nih.goviarc.fr. Over the urinary pH range typically observed in OPP- and SOPP-treated rats (6.3-7.6), a curvilinear relationship exists between the rate of PHQ oxidation and pH nih.govacs.org. Phenylbenzoquinone is formed during this auto-oxidation, with an average yield of 0.92 ± 0.02 nih.govacs.orgiarc.frinchem.org.

This pH-dependent auto-oxidation of free PHQ metabolite in the urine is believed to be a key mechanism responsible for the tumorigenic effects of OPP and SOPP observed in the rat bladder nih.govacs.orginchem.org. In vivo studies have further supported this by demonstrating that significant increases in cell proliferation and micronucleus formation were observed in the bladder cells of OPP-treated rats with neutral or alkaline urinary pH, but not in animals with acidified urine nih.gov. This suggests that maintaining an alkaline urinary pH facilitates the formation of reactive metabolites like PBQ, thereby enhancing the genotoxicity and carcinogenicity of PHQ in the bladder nih.gov.

Table 2: Influence of Urinary pH on this compound Auto-oxidation and Tumorigenesis

| Urinary pH Range | Effect on PHQ Auto-oxidation to PBQ | Observed Tumorigenic Effect in Rat Bladder | Reference |

| 6.3-7.6 | Curvilinear relationship; rate increases with pH | Enhanced cell proliferation, micronucleus formation (neutral/alkaline pH) | nih.govnih.govacs.org |

| Above 7 | Rapid increase in auto-oxidation rate | Increased genotoxicity and carcinogenicity | nih.goviarc.fr |

| Acidified Urine | Reduced auto-oxidation | No significant genotoxicity/carcinogenicity | nih.gov |

Biological Activities and Therapeutic Potential of Phenylhydroquinone

Antioxidant Properties in Biological Systems

While the phenolic structure of phenylhydroquinone suggests a potential for antioxidant activity, which is generally observed in many phenolic compounds ontosight.aiuobaghdad.edu.iq, some research indicates a more complex role in biological systems. Studies have shown that this compound (PHQ) can induce oxidative DNA damage. For instance, PHQ has been demonstrated to cause DNA strand breakage in cultured human cells and lead to a significant increase in 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage oup.com. Furthermore, electron spin resonance and UV-visible spectroscopic studies have revealed that PHQ can generate reactive oxygen species, such as semiquinone radicals and superoxide, particularly through Cu(II)-mediated autoxidation oup.com. Other research has also explored the inhibition of PHQ-induced oxidative DNA cleavage by various compounds, implying PHQ's capacity to initiate such damage jst.go.jp.

Anti-inflammatory Properties

Phenolic compounds are broadly recognized for their diverse biological activities, including anti-inflammatory effects uobaghdad.edu.iqmdpi.commdpi.com. However, specific and detailed research directly demonstrating the anti-inflammatory properties of this compound itself is not extensively documented in the provided literature. While its structural classification as a phenol suggests a potential for such activity, direct experimental findings on this compound's anti-inflammatory mechanisms or efficacy are not prominently detailed.

Antimicrobial Properties

This compound has been investigated for its antimicrobial capabilities. Notably, it has been explored for its application in treating wood, where it contributes to antimicrobial properties google.com. This aligns with the broader understanding that phenols and their derivatives often exhibit antimicrobial and antibiofilm activities against various microorganisms frontiersin.orgnih.govmdpi.com.

Anticancer Research

This compound has garnered significant attention in anticancer research due to its observed effects on cancer cell proliferation and viability.

Studies have demonstrated that this compound can effectively inhibit the growth of cancer cells. In human colon cancer cell line HCT116, treatment with this compound resulted in a concentration-dependent inhibition of cell growth. This effect was accompanied by an accumulation of cells in the G2/M phase of the cell cycle and an increase in the mitotic index. Furthermore, a dose-dependent increase in apoptotic cells was consistently observed following this compound treatment nih.gov. These findings highlight its potential as an agent capable of disrupting cancer cell proliferation.

Table 1: Effects of this compound on HCT116 Colon Cancer Cells

| Effect on HCT116 Cells | Observation | Reference |

| Cell Growth Inhibition | Concentration-dependent inhibition | nih.gov |

| Cell Cycle Arrest | Accumulation of cells in G2/M phase | nih.gov |

| Mitotic Index | Increased | nih.gov |

| Apoptosis Induction | Dose-dependent increase in apoptotic cells | nih.gov |

This compound has been identified as a small molecule capable of modulating the transcriptional activity of TFIIH, a crucial general transcription factor involved in RNA polymerase II transcription and DNA repair nih.govcymitquimica.comresearchgate.netscienceopen.com. Specifically, this compound (referred to as Compound 12 in some studies) has been shown to interact with the trichothiodystrophy group A protein (TTD-A or p8), which is the smallest subunit of TFIIH nih.gov. By binding to the dimerization interface of p8, this compound can induce its destabilization, subsequently leading to a reduction in the intracellular concentration and transcriptional activity of TFIIH nih.gov. This modulation of a fundamental transcriptional machinery component suggests a novel mechanism through which this compound could exert its biological effects.

This compound demonstrates significant potential as an apoptosis stimulator, inducing programmed cell death in various cell types. Research involving thymocytes has shown that this compound can lead to their loss through cell cycle arrest and an elevation in apoptosis via a p53-dependent pathway nih.gov. This apoptotic induction involves the phosphorylation of p53 at Ser15, which is upregulated by the activation of ATR, Erk1/2, and p38 signaling pathways nih.gov. In addition to its effects on thymocytes, this compound has also been observed to induce a dose-dependent increase in apoptosis in human colon cancer cell line HCT116 nih.gov. Furthermore, its association with the formation of DNA adducts and apoptosis induced by benzene metabolites further underscores its role in triggering cell death pathways dntb.gov.ua.

Computational and Theoretical Studies of Phenylhydroquinone

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable tools in computational chemistry, enabling the prediction and analysis of molecular structures, their dynamics, and interactions. For phenylhydroquinone, these techniques offer a detailed understanding of its conformational landscape and stability.

Optimized Molecular Structures and Minimum Energy Conformations

Computational methods are extensively employed to determine the optimized molecular structures and minimum energy conformations of chemical compounds. For this compound, these studies aim to identify the most stable geometric arrangements of its atoms. Research has shown that computational methods can provide optimized molecular structures with minimum energy, and the calculated wavenumbers from these optimizations are consistent with recorded spectroscopic data. researchgate.net

The optimization process often involves comparing computed geometries with experimental data, such as those obtained from single-crystal X-ray diffraction. For instance, the optimized geometry of related structures obtained through computational studies in the gas phase has been successfully compared with solid-phase experimental data. researchgate.net This comparison validates the accuracy of theoretical models in representing the molecule's spatial arrangement. The prediction of ground-state conformers, characterized by the lowest energy, is a significant objective in these studies, contributing to tasks like crystal structure prediction. openreview.net

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two primary ab initio quantum mechanical approaches used in computational chemistry for calculating electronic structures and properties. Both methods are fundamental in determining optimized geometries and electronic characteristics of molecules. researchgate.net

Computational studies on this compound and similar systems frequently utilize both DFT and HF methods. DFT, particularly with hybrid functionals like B3LYP, is widely applied for optimizing molecular structures. researchgate.netnih.gov It offers a balance between computational cost and accuracy, especially in accounting for electron correlation, which is often defined relative to the HF energy of a system. osti.gov HF theory, while a single-configuration method, also serves as a foundational approach for investigating many-electron systems. researchgate.netarxiv.org Comparisons between DFT and HF results are common, with DFT often providing better agreement with experimental data for certain properties due to its inclusion of electron correlation effects. osti.govbuffalo.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that study the time-dependent behavior of atoms and molecules by modeling the forces and motions governing their interactions. ebsco.com These simulations provide a dynamic picture of molecular systems, revealing how chemical changes occur and how molecules move and interact over time. ebsco.com

While specific detailed MD studies solely on this compound are less commonly highlighted in general searches, the compound has been mentioned in the context of dynamic simulations related to polymers, such as polyesters, where it might serve as a component. mit.edu MD simulations are broadly applied in understanding reaction dynamics, the function of biological molecules, and even in drug discovery, by capturing the behavior of biomolecules in atomic detail. ebsco.comnih.govrsc.org They can provide insights into conformational changes and binding interactions, which are crucial for understanding biological activity. nih.govrsc.org

Quantum Mechanical Descriptors and Electronic Properties

Quantum mechanical descriptors are derived from quantum mechanical calculations and provide quantitative information about the electronic structure and properties of molecules. These descriptors are essential for understanding a molecule's reactivity, stability, and interactions.

For this compound, quantum mechanical descriptors offer insights into its electronic and optical properties. Studies utilizing software packages like Gaussian can visualize changes in electron density and investigate frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a significant descriptor, indicating the molecule's stability and reactivity. For instance, an energy gap of 4.06 eV has been reported for a related structure, suggesting the molecule's stability and lower reactivity. researchgate.net

Other important quantum mechanical descriptors include the molecular electrostatic potential (MEP) maps and Mulliken atomic charges. MEP maps help identify reactive sites within a molecule, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net Charge transfer, a crucial quantum mechanical quantity, can also be predicted using DFT-calculated data and machine learning models, providing insights into optoelectronic properties. nih.gov These descriptors are vital for a comprehensive understanding of how this compound might interact in various chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological or toxicological properties. This allows for the prediction of a compound's activity without the need for extensive experimental testing, making it a valuable tool in chemical safety assessment and drug discovery. nih.govtoxnavigation.com

Predicting Biological Activity and Toxicity

QSAR models have found diverse applications in predicting various properties of compounds, including their biological activity and toxicity. nih.gov For phenols, a class of compounds to which this compound belongs, QSAR models have been extensively used to predict toxicity. nih.govresearchgate.net

Researchers employ various methodologies to develop robust QSAR models. These include:

Multiple Linear Regression (MLR): A statistical technique used to model the relationship between multiple independent variables (molecular descriptors) and a dependent variable (activity/toxicity). ut.ac.ir

Partial Least Squares (PLS): Another multivariate statistical method that builds a predictive model by projecting the observed variables to a new space. ut.ac.ir

Genetic Algorithm-Multiparameter Linear Regression (GA-MLR) and Genetic Algorithm-Artificial Neural Network (GA-ANN): These advanced methods combine optimization algorithms with regression or neural networks to generate QSAR models, often demonstrating superior predictive ability, especially for complex relationships. nih.gov

Studies have developed QSAR models to predict the toxicity of phenols to organisms like Tetrahymena pyriformis. nih.govresearchgate.netut.ac.ir These models incorporate various physico-chemical descriptors, such as logP and Molconn-Z variables, to capture the structural features relevant to toxicity. ut.ac.ir While some models may show good statistical fit, challenges remain, particularly with compounds that can be metabolized or oxidized to quinones, which may act as outliers. researchgate.net The evolution of QSAR models, from simple linear regressions to more sophisticated machine learning algorithms, continues to enhance their predictive capabilities for toxicological endpoints. toxnavigation.com

Structure-Activity Relationships (SAR) for Derivatives

Structure-Activity Relationship (SAR) studies involving this compound derivatives have been instrumental in understanding how modifications to its chemical structure influence its biological activities. A notable area of investigation has been the development of this compound derivatives as inhibitors of epidermal growth factor receptor (EGF-R) associated protein tyrosine kinase (PTK) activity, with potential applications as antitumor agents. [6 from previous search, 8 from previous search]

Researchers have synthesized various families of this compound derivatives and evaluated their ability to block PTK activity in vitro. Some of these compounds demonstrated efficient inhibition of EGF-stimulated DNA synthesis in ER 22 cells (CCL 39 hamster fibroblasts transfected with EGF-R), exhibiting inhibitory concentration 50 (IC₅₀) values in the range of 1-10 microM. [6 from previous search, 8 from previous search] For certain compounds within these series, IC₅₀ values for inhibiting EGF-dependent DNA synthesis were reported to be around 1 microM or less than 1 microM. [8 from previous search] A correlation was observed between the in vitro PTK activity inhibition and the inhibition of EGF-stimulated DNA synthesis, which allowed for the establishment of structure-activity relationships. [6 from previous search] However, it was noted that inhibitors showing in vitro specificity towards certain kinases did not always maintain this specificity in cellular tests, suggesting that these compounds might interact with other cellular targets involved in EGF-dependent pathways that lead to cell proliferation. [6 from previous search]

Another aspect of SAR studies related to this compound involves its cytotoxic effects. Investigations on biphenyl and its hydroxylated derivatives, including this compound, on isolated rat hepatocytes revealed that the addition of a hydroxyl group to the aromatic ring of biphenyl generally enhances cytotoxicity. This compound itself was found to be more toxic than certain other biphenol isomers, such as o,o'-biphenol or p,p'-biphenol. The cytotoxicity induced by this compound is dependent on the rate at which it forms reactive intermediates, notably phenylbenzoquinone. [11 from previous search]

Docking Studies and Receptor Interactions

Molecular docking is a computational methodology widely employed in drug design to predict the preferred orientation, conformation, and binding affinity of a small molecule (ligand) within the binding site of a larger macromolecule, typically a protein receptor. openaccessjournals.combiorxiv.orgijrap.net This technique helps elucidate the atomic-level interactions and binding mechanisms between ligands and their targets. openaccessjournals.combiorxiv.org

For this compound, its interactions with various biological targets are primarily inferred from its metabolic pathways and observed biological activities rather than detailed molecular docking studies explicitly outlining its binding poses, specific interacting residues, and calculated binding energies. This compound is a known metabolite of o-phenylphenol (OPP) and undergoes metabolic activation by enzymes such as human CYP1A2 and rat CYP2C11/CYP2E1. [3 from previous search] This enzymatic conversion indicates a direct interaction with these cytochrome P450 enzymes. Furthermore, this compound is metabolized by prostaglandin (H) synthase (PGS) to the reactive phenylbenzoquinone, suggesting an enzymatic interaction with PGS. [13 from previous search]

While the literature mentions the use of molecular modeling and docking studies for other compounds that inhibit EGF-R (e.g., chalcone derivatives docked into the ATP binding pocket of EGFR, showing hydrogen bonds and hydrophobic interactions [10 from previous search]), and general discussions on docking methodologies openaccessjournals.combiorxiv.orgijrap.netmdpi.comnih.govdergipark.org.trresearchgate.netbonvinlab.orglabshare.cn, specific detailed molecular docking studies focusing on this compound itself or its direct derivatives, providing comprehensive data on binding sites, key interacting residues, and calculated binding energies, were not found in the accessible search results. The similarity of this compound to naturally occurring compounds suggests its potential as a scaffold for drug design and a subject for investigating enzymatic reactions and cellular processes through computational methods like docking. [9 from previous search] However, explicit reports detailing such studies for this compound were not retrieved.

Analytical Methods and Characterization in Phenylhydroquinone Research

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of phenylhydroquinone and its metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for analyzing complex samples containing this compound and its metabolites. HPLC, often coupled with various detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS), allows for the efficient separation and subsequent identification and quantification of individual compounds within a mixture semanticscholar.orgresearchgate.net. This compound (PHQ) is recognized as a major metabolite of o-phenylphenol, and its analysis, along with other related compounds, has been performed using HPLC-DAD to study its role in biological processes, such as oxidative DNA damage jst.go.jp. The precision and sensitivity of HPLC, especially when combined with mass spectrometry (HPLC-MS/MS), make it a powerful tool for comprehensive metabolomic profiling, enabling researchers to identify and quantify this compound and its various metabolic products in biological samples researchgate.netthermofisher.com. This is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.

Electrochemical Methods (e.g., Redox Potential Measurements)

Electrochemical methods, particularly cyclic voltammetry (CV), are crucial for investigating the redox behavior of this compound. These studies provide insights into the compound's electron transfer processes and the influence of its substituents on its electrochemical properties.

Research has shown that this compound (Ph-H₂Q) undergoes complex redox processes. Cyclic voltammograms of this compound in N,N-dimethylformamide (DMF) containing 0.1 mol dm⁻³ tetrapropylammonium perchlorate, recorded using a glassy carbon electrode at a scan rate of 0.1 V s⁻¹, reveal distinct redox peaks fishersci.ca. In the absence of oxygen, the CV curve of this compound exhibits characteristic peaks. When dioxygen (O₂) is present, the electrochemical reduction of O₂ to superoxide radical anion (O₂•⁻) is observed, and this superoxide radical anion is subsequently scavenged by this compound fishersci.ca.

The redox processes of phenylquinone (Ph-Q), the oxidized form of this compound, involve its reduction to the dianion (Ph-Q²⁻) and its oxidation to the neutral quinone (Ph-Q) fishersci.ca. The peak potentials provide valuable information about these transitions. The effect of the phenyl substituent on the two-proton-coupled electron transfer (2PCET) between hydroquinone and superoxide radical anion has been investigated, showing that the phenyl group's substituent effect on the redox potentials of this compound is nearly equivalent to that of hydrogen (i.e., unsubstituted hydroquinone) fishersci.ca.

The table below summarizes typical redox potential data for 2-phenylhydroquinone:

Table 1: Electrochemical Redox Potentials of 2-Phenylhydroquinone

| Parameter | Value | Conditions | Source |

| Compound | 2-Phenylhydroquinone (Ph-H₂Q) | fishersci.ca | |

| Electrode | Glassy carbon electrode | fishersci.ca | |

| Solvent | N,N-dimethylformamide (DMF) | fishersci.ca | |

| Supporting Electrolyte | 0.1 mol dm⁻³ Tetrapropylammonium Perchlorate | fishersci.ca | |

| Scan Rate | 0.1 V s⁻¹ | fishersci.ca | |

| E₁/₂,₂ (Q•⁻/Q²⁻) vs Fc/Fc⁺ | -1.794 V and -1.703 V (cathodic/anodic peaks) | Corresponds to the second redox transition, involving reduction of the quinone radical anion to the dianion. | fishersci.ca |

| E₁/₂,₁ (Q/Q•⁻) vs Fc/Fc⁺ | -0.794 V (anodic peak) | Corresponds to the first redox transition, involving oxidation of the quinone to the quinone radical anion, observed during the reverse scan. | fishersci.ca |

Electrochemical oxidation methods have also been explored for the effective synthesis of thioether-substituted quinones starting from hydroquinones, including 2-phenylhydroquinone. In certain challenging cases, starting with the quinone form of 2-phenylhydroquinone can be advantageous for the electrochemical formation of derivatives, as it facilitates reactive dissolution and the formation of more soluble products.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of crystalline materials, including organic compounds. By analyzing how X-rays diffract from the regularly arranged atoms within a crystal, crystallographers can produce a three-dimensional picture of the electron density, revealing atomic positions, chemical bonds, and crystallographic disorder.

The technique involves directing an X-ray beam onto a crystal, causing the X-rays to scatter in specific directions due to constructive interference at certain angles, as described by Bragg's Law. The resulting diffraction pattern, consisting of spots or rings, provides the necessary information to determine the crystal's unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice.

While X-ray diffraction is extensively used for the characterization of organic compounds and polymers, specific detailed X-ray crystal structure data for this compound itself were not identified in the immediate search results. However, if a suitable crystal of this compound were obtained, single-crystal X-ray diffraction would be the definitive method to elucidate its exact molecular geometry, bond lengths, bond angles, and intermolecular interactions within the solid state. This information is critical for understanding the compound's physical and chemical properties and for validating theoretical predictions of its structure.

Mass Spectrometry (Implied in metabolite identification)

Mass spectrometry (MS) is an indispensable analytical technique for the identification and characterization of chemical compounds, particularly in the field of metabolomics, where it is used to identify metabolites in biological samples. This compound is relevant in this context as it is a known human metabolite of 2-phenylphenol.

The fundamental principle of mass spectrometry involves measuring the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. For metabolite identification, techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS or MSⁿ) are commonly employed. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the analysis of complex mixtures.

In metabolite identification, the process often begins by studying the MS/MS fragmentation pattern of the parent compound. The deprotonated or protonated molecular ions are observed in the full-scan mass spectrum, and these ions are then fragmented to yield a series of characteristic product ions. By analyzing these fragmentation patterns, along with mass accuracy and retention times, the structures of unknown metabolites can be elucidated, often by comparing them to authentic standards or spectral libraries. High-resolution accurate mass (HRAM) MS systems, coupled with advanced metabolite databases, have significantly improved the confidence in metabolite identification.

For this compound (C₁₂H₁₀O₂), its molecular formula and monoisotopic mass are key identifiers in mass spectrometric analysis. Predicted collision cross section (CCS) values for various adducts of this compound can also aid in its identification and characterization, especially in ion mobility-mass spectrometry experiments.

The following table presents predicted mass-to-charge ratios and collision cross sections for various adducts of this compound:

Table 2: Predicted Mass-to-Charge Ratios (m/z) and Collision Cross Sections (CCS) for this compound Adducts

| Adduct | m/z (Predicted) | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 187.07536 | 137.4 | |

| [M+Na]⁺ | 209.05730 | 145.9 | |

| [M-H]⁻ | 185.06080 | 142.2 | |

| [M+NH₄]⁺ | 204.10190 | 156.0 | |

| [M+K]⁺ | 225.03124 | 141.8 | |

| [M+H-H₂O]⁺ | 169.06534 | 131.3 | |

| [M+HCOO]⁻ | 231.06628 | 160.0 | |

| [M+CH₃COO]⁻ | 245.08193 | 177.2 | |

| [M+Na-2H]⁻ | 207.04275 | 144.3 | |

| [M]⁺ | 186.06753 | 135.8 | |

| [M]⁻ | 186.06863 | 135.8 |

These data are instrumental in identifying this compound and its potential derivatives or metabolites within complex biological matrices, contributing to a comprehensive understanding of its metabolic fate.

Adsorption Studies and Environmental Fate of Phenylhydroquinone

Adsorption on Graphene and Other Materials

The adsorption behavior of phenylhydroquinone on different materials, particularly graphene, has been a subject of research, revealing insights into its surface interactions and conformational changes.

Adsorption on Graphene

Studies investigating the adsorption of this compound (PHQ) on graphene surfaces at the liquid-solid interface have demonstrated a concentration-dependent change in its adsorption orientation. At low adsorbate concentrations, PHQ molecules tend to adopt a flat orientation on graphene nanoplatelets (GNPs). As the concentration of PHQ in solution increases, a transition occurs, leading to the adoption of two distinct vertically adsorbed states: edgewise or endwise adsorption uni.lunih.govfishersci.nlcenmed.com.

The adsorption process at low concentrations (≤21 mM) has been characterized as Langmuirian, indicating a monolayer adsorption mechanism. The adsorption constant for PHQ on graphene under these conditions was determined to be (9.5 ± 0.2) mM⁻¹ uni.lunih.gov. Experimental adsorption isotherms of PHQ on graphene nanoplatelets have exhibited three distinct plateaus, suggesting the involvement of three active conformers in the adsorption process cenmed.com. Theoretical models further support these observations, demonstrating that adsorbed PHQ molecules transition from a flat orientation at low concentrations to an edge orientation at higher coverage, eventually adopting a vertical configuration cenmed.com.

Table 1: this compound Adsorption on Graphene Nanoplatelets

| Adsorption Characteristic | Value / Description | Reference |

| Adsorption Orientation (Low Conc.) | Flat | uni.lunih.govfishersci.nlcenmed.com |

| Adsorption Orientation (High Conc.) | Edgewise or Endwise Vertical | uni.lunih.govfishersci.nlcenmed.com |

| Adsorption Isotherm Model (Low Conc.) | Langmuirian | uni.lunih.gov |

| Adsorption Constant (Low Conc.) | (9.5 ± 0.2) mM⁻¹ | uni.lunih.gov |

| Isotherm Plateaus | Three (indicating three active conformers) | cenmed.com |

Adsorption on Other Materials

While activated carbon and metal oxides are widely recognized for their adsorption capabilities towards various organic pollutants, including phenolic compounds, specific detailed research findings on the adsorption of this compound directly onto these materials were not extensively found in the provided literature.

Activated carbons are effective adsorbents for phenolic derivatives due to their large surface area, well-developed porosity, and favorable surface chemistry. The adsorption of phenolic compounds on activated carbons can be influenced by factors such as carbon surface functionalities, solution pH, and heterogeneity effects. Similarly, metal oxides, often used as base materials in gas phase adsorption applications or for heavy metal removal, interact with gas molecules and other substances through adsorption and desorption processes, influenced by their physical and chemical characteristics. However, specific quantitative data or detailed mechanisms for PHQ adsorption on these particular material types were not available in the search results.

Biodegradation Processes

This compound is recognized as a significant metabolite and transformation product of 2-phenylphenol (OPP), an antimicrobial and conventional pesticide. While detailed biodegradation pathways specifically for this compound itself are not extensively documented in the provided information, its formation from the readily biodegradable 2-phenylphenol provides context for its environmental fate.

2-Phenylphenol undergoes rapid biodegradation in various aqueous environments. Studies have shown 100% biodegradation of 2-phenylphenol in Rhine River water within 6 to 9 days, and 96% biodegradation in 28 days following EU method C.4-D procedures. An inherent biodegradation study (OECD TG 302 B) demonstrated 100% removal of dissolved organic carbon after 10 days. The major transformation pathway for 2-phenylphenol involves biotransformation under both aerobic and anaerobic conditions, with observed half-lives ranging from a few hours to three weeks.

This compound, along with phenylbenzoquinone, has been identified as a metabolite of 2-phenylphenol in biological systems such as rats and oranges. In oranges, after 12 weeks, 4% of the total radioactive residue from 2-phenylphenol was found as this compound in the peel. The postulated breakdown of 2-phenylphenol in soil, by analogy with biphenyl, suggests oxidation to 3-phenylcatechol, which could then be converted to simpler compounds like acetaldehyde, pyruvate, and benzoate, or transformed into stable polymers that become part of humus.

Environmental Impact and Transformation Pathways (General)

This compound is an environmental transformation product, primarily formed through the photodegradation of 2-phenylphenol (OPP) in aquatic environments. When 2-phenylphenol is exposed to UV light (e.g., at 235.7 nm or 296 nm), it degrades into several products, including this compound, phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran.

The environmental properties and effects of these degradants and metabolites of 2-phenylphenol, including this compound and phenylbenzoquinone, are largely unknown. Although 2-phenylphenol and its salts are classified as "very toxic to aquatic life with long lasting effects," they are considered not persistent and have a low bioaccumulation potential. The rapid biodegradability of 2-phenylphenol suggests that phototransformation might not be the primary dissipation mechanism in environmental surface waters, given the speed of biological degradation.

This compound's presence in the environment is therefore closely linked to the fate and transformation of its precursor, 2-phenylphenol, highlighting the importance of understanding the broader environmental pathways of related compounds.

Research Methodologies and Experimental Models in Phenylhydroquinone Studies

In vitro Cell Culture Models

Hepatocytes

Isolated rat hepatocytes have been employed to investigate the cytotoxic effects of phenylhydroquinone. Studies have shown that the addition of PHQ (0.5 or 0.75 mM) to hepatocytes results in dose-dependent cell death, accompanied by a rapid depletion of intracellular glutathione (GSH) and protein thiols, and the accumulation of phenylbenzoquinone (PBQ) nih.govnih.gov. This cytotoxicity is related to both PHQ loss and PBQ formation in the cell suspension nih.gov.

The cytotoxicity induced by PHQ can be prevented by sulfhydryl compounds like cysteine and glutathione nih.gov. Furthermore, the loss of PHQ and formation of PBQ in Krebs-Henseleit buffer without cells were inhibited by the addition of 50 µM GSH nih.gov. The rate of oxygen consumption due to PHQ autoxidation in buffer without cells was also depressed by GSH, suggesting that hydroquinone-induced cytotoxicity is dependent on the rate of oxidation of these compounds and the loss of protein thiols nih.gov. Pretreatment of hepatocytes with diethyl maleate (DEM), which depletes cellular GSH, delayed the onset of PHQ-induced cytotoxicity, correlating with an inhibition of PBQ formation nih.gov.

In vivo Animal Models

Animal models are crucial for understanding the systemic effects and carcinogenic potential of this compound and its parent compound, o-phenylphenol (OPP).

Fischer 344 rats are a primary model for studying urinary bladder and renal carcinogenesis induced by o-phenylphenol (OPP) and its sodium salt (NaOPP), with this compound (PHQ) being a key metabolite nih.govoup.com. OPP is converted to PHQ by mixed-function oxidases in the liver nih.gov. Appreciable amounts of prostaglandin (H) synthase (PGS) are found in the rat bladder and kidney-medullary papilla, which are the target sites for OPP- and NaOPP-induced tumors nih.govoup.com. This suggests that a secondary PGS-mediated activation of PHQ to phenylbenzoquinone (PBQ) may occur in these organs nih.govoup.com.

Studies have shown that PHQ is metabolized to PBQ by PGS in the presence of arachidonic acid and hydrogen peroxide as co-factors nih.govoup.com. The disappearance of PHQ is stoichiometric to the formation of PBQ, with auto-oxidation playing a minor role in this conversion nih.govoup.com. Similar results were observed when PGS was replaced with myeloperoxidase or horseradish peroxidase and hydrogen peroxide nih.govoup.com. This peroxidative metabolism of PHQ to the reactive PBQ is suggested to play a significant role in OPP-induced urinary bladder and kidney carcinogenesis in rats nih.govoup.com.

The pH-dependent autoxidation of free this compound in urine is considered responsible for the tumorigenic effects of 2-phenylphenol and sodium 2-phenylphenol in the rat bladder inchem.org. The concentration of this compound in the urine of male Fischer 344 rats was found to be significantly higher than in female rats (approximately 25 times greater) iarc.fr.

CD1 mice have been utilized in skin application models to investigate the genotoxic effects of this compound. Topical application of sodium 2-phenylphenol or this compound to the skin of CD-1 mice produced four distinct major and several minor adducts in skin DNA inchem.orgnih.govnih.gov. Total covalent binding in skin DNA was observed following treatment with these compounds inchem.org. These adducts were not present in the skin DNA of untreated animals inchem.orgnih.gov.

Pretreatment of CD-1 mice with α-naphthylisothiocyanate, an inhibitor of cytochrome P450, or indomethacin, an inhibitor of prostaglandin synthase, resulted in lower levels of DNA adducts produced by sodium o-phenylphenate inchem.orgnih.govnih.gov. This indicates the involvement of these enzymatic pathways in the formation of DNA adducts inchem.orgnih.govnih.gov. Phenylbenzoquinone is speculated to be the DNA-binding metabolite in these in vivo and in vitro contexts nih.govacs.org.

B6C3F1 mice have been used in long-term toxicity and carcinogenicity studies involving o-phenylphenol (OPP), the parent compound of this compound. While mice are generally less susceptible to urinary tract tumors induced by OPP compared to rats, studies have investigated the effects of OPP administration in this strain iarc.freuropa.eu.

In some studies, groups of B6C3F1 mice were fed diets containing OPP for extended periods inchem.orgeuropa.eu. For instance, groups of 50 male and 50 female B6C3F1 mice were fed diets supplying OPP at doses up to 1000 mg/kg body weight per day for 2 years inchem.orgeuropa.eu. While no urinary bladder stones, tumors, or extensive renal damage were observed in these mice, hepatocellular tumors were noted in some chronic studies at higher doses inchem.orgeuropa.eu. It is important to note that hepatocellular tumors have a high background rate in the B6C3F1 strain of mice europa.eu.

Dose-dependent increases in the total amount of this compound were observed in mice inchem.orgnih.gov. Conjugates of 2-phenylhydroquinone accounted for a percentage of the administered dose in the urine of B6C3F1 mice in single-dose studies nih.gov.

CD1 Mice (Skin Application Models)

Biochemical Assays

Biochemical assays are critical for identifying and quantifying the molecular interactions of this compound.

The 32P-postlabeling method is a sensitive technique used to detect and characterize DNA adducts formed by this compound and its metabolites. This method involves the enzymatic transfer of a 32P-labeled phosphate group to adducted nucleotides, followed by chromatographic separation and autoradiography oup.comptbioch.edu.pl.

Studies have utilized 32P-postlabeling to investigate DNA adduct formation in various systems:

HL-60 Cells: Treatment of HL-60 cells with o-phenylhydroquinone (o-PHQ) or o-phenylbenzoquinone (o-PBQ) produced DNA adducts detectable by 32P-postlabeling oup.comnih.gov. For example, treatment with 25-500 µM o-PHQ for 8 hours resulted in one principal and three minor adducts, with relative adduct levels ranging from 0.26-2.31 adducts/107 nucleotides oup.comnih.gov. Similar levels and distributions were observed with o-PBQ oup.comnih.gov.

CD-1 Mouse Skin: Topical application of sodium 2-phenylphenol or this compound to the skin of CD-1 mice produced DNA adducts detected by 32P-postlabeling inchem.orgnih.govnih.govacs.org. The levels of these adducts were reduced when mice were pretreated with inhibitors of cytochrome P450 or prostaglandin synthase inchem.orgnih.govnih.gov.

In vitro Activation Systems: Incubation of DNA with o-phenylphenol or this compound in the presence of cytochrome P450 activation or prostaglandin synthase activation systems in vitro produced adducts similar to those detected in vivo nih.govnih.govnih.gov. Phenylbenzoquinone is identified as one of the DNA-binding metabolites of o-phenylphenol nih.govacs.orgnih.gov. The chemical reaction of DNA or deoxyguanosine monophosphate with pure phenylbenzoquinone also yielded four major and several minor adducts, whose chromatographic mobility matched those observed with enzymatic activation systems nih.govnih.gov.

These findings demonstrate that this compound and its oxidative metabolite, phenylbenzoquinone, can covalently bind to DNA, highlighting the potential genotoxic mechanisms involved in the observed toxicities.

Measurement of 8-oxodG

The measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is a crucial methodology employed in this compound studies to assess oxidative DNA damage. 8-oxodG serves as a significant biomarker for oxidative stress and DNA modification. nih.govnih.gov

Research Findings: Studies have consistently demonstrated that this compound can induce oxidative DNA damage, leading to an increase in 8-oxodG levels. For instance, in cultured human cells and Chinese Hamster Ovary (CHO-K1) cells, exposure to PHQ resulted in significant increases in 8-oxodG. nih.govoup.comnih.govdergipark.org.tr This damage is believed to occur through the generation of reactive oxygen species (ROS) during the autoxidation of PHQ, converting it to phenyl-semiquinone and subsequently to phenylbenzoquinone (PBQ). nih.govnih.gov

Comparative studies often show that PBQ, another metabolite of ortho-phenylphenol, induces higher levels of 8-oxodG than PHQ, suggesting a greater role for PBQ in cellular DNA damage, although both contribute to oxidative effects. nih.govoup.comoup.com

Experimental Models and Techniques:

Cell Lines: Cultured human cells and CHO-K1 cells are frequently used as in vitro models to investigate PHQ-induced oxidative DNA damage. nih.govoup.comnih.gov

DNA Sources: Calf thymus DNA and 32P-5'-end-labeled DNA fragments from human p53 tumor suppressor gene and c-Ha-ras-1 protooncogene have been utilized to study DNA damage and site specificity. nih.govoup.comoup.com

Measurement Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used and highly sensitive method for quantifying 8-oxodG in biological samples, including cellular DNA and body fluids. nih.govoup.comnih.gov

Modulators: The induction of 8-oxodG by PHQ can be modulated by various agents. For example, pretreatment of CHO cells with 3-amino-1,2,4-triazole (AT), an inhibitor of cellular catalase, enhanced PHQ-induced 8-oxodG formation, while deferoxamine (DeFe) inhibited it. nih.gov Conversely, extracts from traditional Chinese medicinal plants like Moutan Cortex and Paeoniae Radix were found to suppress PHQ-induced oxidative DNA cleavage by scavenging superoxide and hydroxyl radicals. nih.govjst.go.jp

Table 1: Effect of this compound and Phenylbenzoquinone on 8-oxodG Formation

| Compound | Concentration (µM) | Effect on 8-oxodG Levels (relative to control) | Cell Type/DNA Source | Reference |

| PHQ | 50 | Slight elevation | CHO-K1 cells | nih.gov |

| PHQ | 20 | Significant increase | Cultured human cells | nih.govoup.comoup.com |

| PBQ | 20 | Significantly higher increase than PHQ | Cultured human cells | nih.govoup.comoup.com |

Prostaglandin Formation Assays

Prostaglandin formation assays are critical for understanding the interaction of this compound with the arachidonic acid cascade, particularly its effects on prostaglandin H synthase (PHS) activity. PHS is a key enzyme involved in the biosynthesis of prostaglandins, possessing both cyclooxygenase and peroxidase activities. nih.govresearchgate.net

Research Findings: this compound has been shown to inhibit PHS-cyclooxygenase activity. The inhibitory potency of PHQ is inversely related to the concentration of arachidonic acid (ARA) in the assay. nih.gov Studies using cells cultured from ovine seminal vesicles (OSV), which exhibit high PHS activity, demonstrated that o-phenylphenol (OPP) at 40 µM almost completely suppressed prostaglandin formation. nih.gov

Beyond its inhibitory role, PHQ also serves as a substrate for the peroxidase component of PHS. In the presence of cofactors like arachidonic acid and hydrogen peroxide, PHS-peroxidase catalyzes the oxidation of PHQ to phenylbenzoquinone (PBQ). nih.govinchem.orgiarc.fr This metabolic activation of PHQ by PHS is hypothesized to be involved in the genotoxic effects and carcinogenicity observed with OPP, particularly in the urinary tract where PHS activity is high. nih.govnih.goviarc.fr The inhibition of cytoprotective prostaglandins by PHQ and OPP in the urogenital tract is also considered a potential factor in OPP-induced bladder carcinogenesis. nih.goveuropa.eu

Table 2: this compound's Effect on Prostaglandin H Synthase (PHS) Activity

| Target Enzyme/Activity | Effect of PHQ | Experimental Model/Conditions | Reference |

| PHS-cyclooxygenase | Inhibition | Microsomal PHS from ovine seminal vesicles; IC50 = 17 µM at 7 µM ARA | nih.gov |

| PHS-peroxidase | Substrate | Microsomal PHS; oxidation to PBQ supported by ARA and H₂O₂ | nih.govinchem.org |

| Prostaglandin formation | Suppression | Ovine seminal vesicle (OSV) cell cultures (by OPP, metabolite of which is PHQ) | nih.gov |

Enzyme Activity Measurements (e.g., Cytochrome P450, Prostaglandin H Synthase)

Enzyme activity measurements are fundamental in understanding the metabolic fate and bioactivation of this compound. Key enzymes studied include Cytochrome P450 (CYP) and Prostaglandin H Synthase (PHS).

Cytochrome P450 (CYP): CYP enzymes, primarily located in the liver, play a significant role in the metabolism of xenobiotics, including the initial conversion of o-phenylphenol (OPP) to this compound (PHQ). europa.eunih.goviarc.frsigmaaldrich.com In vitro studies using microsomal cytochrome P450 have shown this conversion. iarc.fr Furthermore, PHQ itself can undergo redox cycling through CYP enzymes; it can be oxidized to phenylquinone by cumene hydroperoxide-supported microsomal CYP and subsequently reduced back to PHQ by cytochrome P450 reductase. iarc.fr

Research Findings:

Metabolic Activation: The cytochrome P450-mediated formation of PHQ from OPP in the liver is considered the first step in a two-step metabolic activation process, preceding the PHS-mediated oxidation in the urinary tract. nih.gov

DNA Binding: Research using 32P-postlabeling techniques has demonstrated that PHQ, in the presence of a microsomal cytochrome P450 activation system, can covalently bind to DNA. This suggests that CYP enzymes contribute to the formation of DNA-binding metabolites from PHQ. nih.gov

Assay Principles: Cytochrome P450 inhibition assays typically involve measuring the decrease in the formation of specific metabolites from a probe substrate to calculate an IC50 value, indicating the concentration of the test compound (e.g., PHQ) that causes 50% inhibition of the enzyme's activity. evotec.compromega.com

Prostaglandin H Synthase (PHS): As detailed in section 10.3.3, PHS is crucial for the further metabolism of PHQ. It catalyzes the oxidation of PHQ to phenylbenzoquinone (PBQ), particularly in the urinary tract. europa.eunih.goviarc.fr This peroxidative metabolism of PHQ by PHS and other peroxidases (like horseradish peroxidase and myeloperoxidase) is hypothesized to contribute to urinary bladder and kidney carcinogenesis. inchem.org

Research Findings:

Genotoxic Activation: PHS-mediated activation of PHQ has been linked to genotoxic effects. In arachidonic acid-supplemented V79 cells, PHQ induced a significant increase in micronuclei, an effect that was notably inhibited by various compounds including indomethacin, aspirin, ascorbic acid, dithiothreitol, and reduced glutathione, underscoring the role of PHS in this process. nih.gov

Enzyme Assays: PHS activity is often measured by its cyclooxygenase activity (e.g., oxygen uptake in the presence of arachidonic acid) or its peroxidase activity (e.g., co-oxidation of xenobiotics). nih.govresearchgate.net

Advanced Imaging and Microscopy Techniques (e.g., Quantitative Imaging of TFIIH)

Advanced imaging and microscopy techniques provide invaluable insights into the cellular and molecular interactions of this compound. While traditional optical microscopy is used for material characterization, quantitative imaging offers a deeper understanding of its biological mechanisms.